molecular formula C30H28N4 B1667692 2-Phenazinamine, 3-(cyclohexylimino)-3,5-dihydro-N,5-diphenyl- CAS No. 78182-92-0

2-Phenazinamine, 3-(cyclohexylimino)-3,5-dihydro-N,5-diphenyl-

Cat. No. B1667692
CAS RN: 78182-92-0
M. Wt: 444.6 g/mol
InChI Key: HEKDHXICKPDCTL-MXNGAVTRSA-N
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Description

2-Phenazinamine derivatives are a group of nitrogen-containing heterocycles that have diverse chemical structures and various biological activities . They are mainly isolated from marine and terrestrial microorganisms . These compounds have shown great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity .


Synthesis Analysis

The synthesis of novel 2-phenazinamine derivatives has been reported by Gao et al . These derivatives have been identified as promising anticancer drugs isolated from a marine Actinomycete BM-17 . A series of 2-phenazinamine derivatives, including compounds 195–202, were synthesized .


Molecular Structure Analysis

The molecular structure of 2-phenazinamine derivatives has been analyzed using Density Functional-Based Descriptors . The global descriptors invoked in the study are hardness, softness, electrophilicity index, and the molecular electronegativity .


Chemical Reactions Analysis

The chemical reactions of 2-phenazinamine derivatives have been studied in terms of their inhibitory activity against MCF7 cancer cells . The variation of experimental activity with the structure of the drug molecules is nicely correlated in terms of computed global descriptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-phenazinamine derivatives have been analyzed using global and local Density Functional-Based Descriptors . These descriptors provide a quantitative description of the electronic structure of the molecules .

Scientific Research Applications

Anticancer Research

2-Phenazinamines, including variants similar to 3-(cyclohexylimino)-3,5-dihydro-N,5-diphenyl-2-phenazinamine, have been explored for their potential in cancer treatment. Research has focused on designing 2-phenazinamine derivatives as Bcr-Abl tyrosine kinase inhibitors, targeting specific proteins associated with cancer. These studies involve both computational (G-QSAR, molecular docking) and laboratory methods (synthesis of derivatives, in vitro activity assays). Derivatives of 2-phenazinamine have demonstrated promising anticancer activity, particularly against chronic myelogenous leukemia cell lines (Kale & Sonwane, 2020).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds structurally related to 2-phenazinamine. For instance, thiazolyl-pyrazoline derivatives, which share a common structural framework with 2-phenazinamine, have shown notable antibacterial activity. These compounds were synthesized through a facile regioselective process, demonstrating promising efficacy against various bacteria (Sharifzadeh et al., 2013). Additionally, electrochemical synthesis methods have been developed for compounds like 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives, which are structurally related to 2-phenazinamine, and these compounds have also been evaluated for their antibacterial properties (Sharafi-kolkeshvandi et al., 2016).

Anti-Inflammatory Activity

Research has also been conducted on derivatives of 2-phenazinamine for potential anti-inflammatory applications. Synthesis of novel 2,4-diaryl-3,5-bis(arylimino)-1,2,4-thiadiazolidine derivatives, which are chemically related to 2-phenazinamine, showed promising anti-inflammatory activity. These studies involved synthesizing various derivatives and evaluating their effectiveness using in vivo models (Venkatesh & Pandeya, 2009).

Safety And Hazards

The safety data sheets of 2-Phenazinamine, 3-(cyclohexylimino)-N-(2,4-dibromophenyl)-3,5-dihydro-5-phenyl- are available for reference . It’s important to handle these compounds with care and follow the recommended safety guidelines .

Future Directions

The future directions in the study of 2-phenazinamine derivatives involve the development of these compounds as medicines . Researchers continue to investigate these compounds with the hope of developing them into potent bio-active compounds for resisting various diseases .

properties

IUPAC Name

3-cyclohexylimino-N,5-diphenylphenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4/c1-4-12-22(13-5-1)31-26-20-28-30(21-27(26)32-23-14-6-2-7-15-23)34(24-16-8-3-9-17-24)29-19-11-10-18-25(29)33-28/h1,3-5,8-13,16-21,23,31H,2,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKDHXICKPDCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenazinamine, 3-(cyclohexylimino)-3,5-dihydro-N,5-diphenyl-

CAS RN

78182-92-0
Record name B 669
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078182920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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